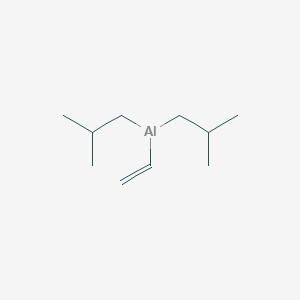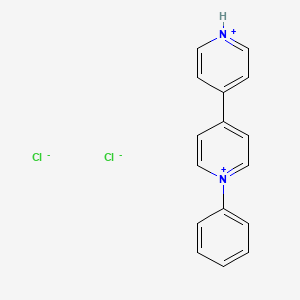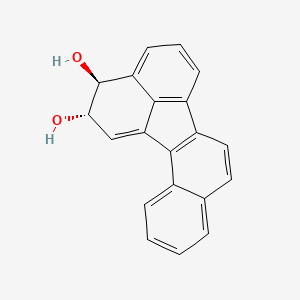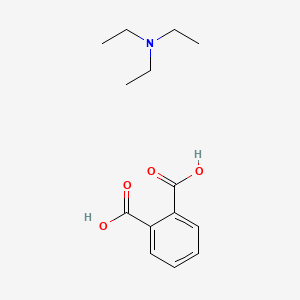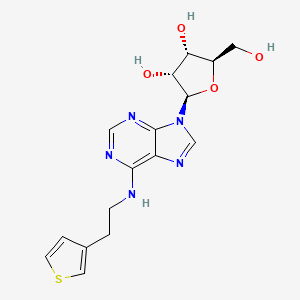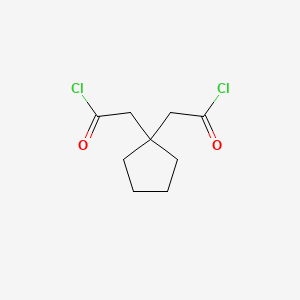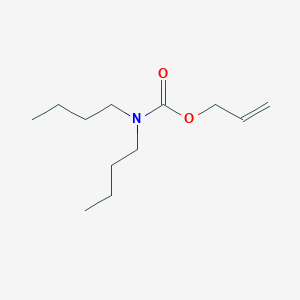
Carbamic acid, dibutyl-, 2-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dibutyl-, 2-propenyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including agriculture, pharmaceuticals, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, dibutyl-, 2-propenyl ester can be synthesized through the reaction of carbamic acid derivatives with alcohols. One common method involves the reaction of dibutylcarbamic acid with 2-propenyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps, such as distillation or crystallization, to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, dibutyl-, 2-propenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield carbamic acid and the corresponding alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form different oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carbamic acid and 2-propenyl alcohol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted carbamates with different functional groups.
Applications De Recherche Scientifique
Carbamic acid, dibutyl-, 2-propenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of carbamic acid, dibutyl-, 2-propenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release carbamic acid, which may then interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Carbamic acid, dibutyl-, 2-propenyl ester can be compared with other similar compounds, such as:
Methyl carbamate: A simpler ester of carbamic acid with different chemical properties and applications.
Ethyl carbamate: Another ester with distinct uses in the food and beverage industry.
Butyl carbamate: Similar in structure but with different functional groups and reactivity.
The uniqueness of this compound lies in its specific ester group and the resulting chemical properties, which make it suitable for various specialized applications.
Propriétés
Numéro CAS |
106775-55-7 |
|---|---|
Formule moléculaire |
C12H23NO2 |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
prop-2-enyl N,N-dibutylcarbamate |
InChI |
InChI=1S/C12H23NO2/c1-4-7-9-13(10-8-5-2)12(14)15-11-6-3/h6H,3-5,7-11H2,1-2H3 |
Clé InChI |
TYLBQZMDLJZFPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


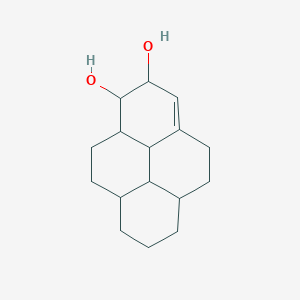
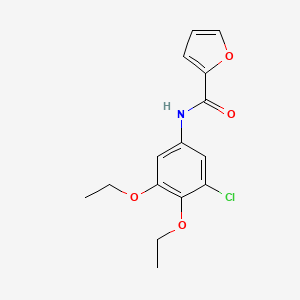
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)


